molecular formula C28H21N3O3S B11569242 ({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetonitrile

({(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]-4H-chromen-6-yl}oxy)acetonitrile

Cat. No.: B11569242
M. Wt: 479.6 g/mol
InChI Key: ZZAJTELRYYMHRA-BGABXYSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE is a complex organic molecule that features a combination of chromene, thiazole, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE typically involves multi-step organic reactions. The key steps include:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Introduction of the Thiazole Group: The thiazole moiety is introduced via a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Methoxyphenyl Substitution: The methoxyphenyl group is incorporated through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the chromene-thiazole intermediate with an acetonitrile derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activity.

    Materials Science: Utilized in the synthesis of advanced materials with specific optical or electronic properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETATE
  • 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}PROPIONITRILE

Uniqueness

The uniqueness of 2-{[(4E)-2-(4-METHOXYPHENYL)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-6-YL]OXY}ACETONITRILE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H21N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(4E)-2-(4-methoxyphenyl)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-6-yl]oxyacetonitrile

InChI

InChI=1S/C28H21N3O3S/c1-18-27(20-6-4-3-5-7-20)31-28(35-18)30-24-17-26(19-8-10-21(32-2)11-9-19)34-25-13-12-22(16-23(24)25)33-15-14-29/h3-13,16-17H,15H2,1-2H3/b30-24+

InChI Key

ZZAJTELRYYMHRA-BGABXYSRSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=C2C=C(C=C3)OCC#N)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=C2C=C(C=C3)OCC#N)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.